molecular formula C24H18N2O5 B2957061 (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 951937-69-2

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No. B2957061
CAS RN: 951937-69-2
M. Wt: 414.417
InChI Key: VPJIIPLWMGLYCA-JJFYIABZSA-N
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Description

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

The synthesis and copolymerization of fully bio-based benzoxazine monomers have been investigated, highlighting their potential in creating new polybenzoxazines with enhanced thermal properties and cross-linking density. These findings suggest a pathway for designing sustainable polymers with desirable features for industrial applications, such as coatings and adhesives (Wang et al., 2012).

Anticancer and Antitumor Activity

Several derivatives of benzoxazine and benzoxazinone have been synthesized and tested for their anticancer and antitumor activities. For example, pyrazolyl-substituted 2(3H)-furanone derivatives have shown promising results against carcinoma cell lines, suggesting a potential for these compounds in the development of new anticancer drugs (Abou-Elmagd et al., 2016).

Antimicrobial Activity

The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives and their evaluation for antibacterial activity have been explored, with certain compounds showing potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This research opens avenues for the development of new antibacterial agents to combat resistant bacterial strains (Asahina et al., 2008).

Optoelectronic Properties

Research into pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties has been conducted, revealing that these compounds exhibit luminescent properties in both DMF solution and solid state. These characteristics make them promising candidates for applications in optoelectronic devices and materials (Srivastava et al., 2017).

Hydrogen Bonding and Polymer Properties

Studies have examined how hydrogen bonding interactions influence the properties of polybenzoxazine, revealing the role of intra- and intermolecular hydrogen bonding in affecting the curing activities and thermal properties of benzoxazines. This research provides insight into the design of benzoxazine-based materials with tailored properties for specific applications (Shen et al., 2018).

properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)11-15-5-7-25-8-6-15)13-26(14-30-19)16-1-3-20-21(12-16)29-10-9-28-20/h1-8,11-12H,9-10,13-14H2/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJIIPLWMGLYCA-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=NC=C6)C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=NC=C6)/C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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